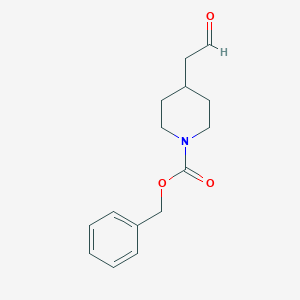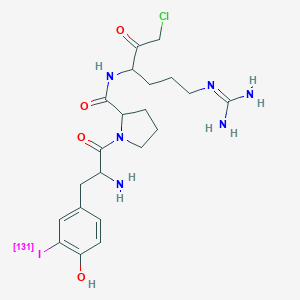
Iodotyrosyl-prolyl-arginyl chloromethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodotyrosyl-prolyl-arginyl chloromethyl ketone (TPCK) is a synthetic compound that has been used extensively in scientific research. TPCK is a protease inhibitor that is commonly used to inhibit serine proteases in biological samples. It has been used in a wide range of applications, including the study of blood coagulation, inflammation, and apoptosis.
Mécanisme D'action
Iodotyrosyl-prolyl-arginyl chloromethyl ketone works by irreversibly binding to the active site of serine proteases, which prevents them from cleaving their substrates. This inhibition occurs through the formation of a covalent bond between the chloromethyl ketone group of Iodotyrosyl-prolyl-arginyl chloromethyl ketone and the active site serine residue of the protease. Iodotyrosyl-prolyl-arginyl chloromethyl ketone is highly specific for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
Iodotyrosyl-prolyl-arginyl chloromethyl ketone has a number of biochemical and physiological effects. By inhibiting serine proteases, Iodotyrosyl-prolyl-arginyl chloromethyl ketone can prevent the activation of various signaling pathways that are involved in inflammation and apoptosis. Iodotyrosyl-prolyl-arginyl chloromethyl ketone has also been shown to inhibit blood coagulation by preventing the activation of coagulation factors. In addition, Iodotyrosyl-prolyl-arginyl chloromethyl ketone has been shown to have anti-tumor effects by inhibiting the activity of proteases that are involved in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Iodotyrosyl-prolyl-arginyl chloromethyl ketone is its specificity for serine proteases, which allows researchers to study the role of these proteases in various biological processes. Iodotyrosyl-prolyl-arginyl chloromethyl ketone is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, Iodotyrosyl-prolyl-arginyl chloromethyl ketone does have some limitations. It is not effective against all serine proteases, and its irreversible binding to the active site of proteases can make it difficult to study the kinetics of protease activity.
Orientations Futures
There are a number of future directions for the study of Iodotyrosyl-prolyl-arginyl chloromethyl ketone. One area of research is the development of novel protease inhibitors that are more specific and effective than Iodotyrosyl-prolyl-arginyl chloromethyl ketone. Another area of research is the study of the role of proteases in various diseases, including cancer and inflammation. Finally, the development of new techniques for studying protease activity in vivo will be an important area of research in the future.
Méthodes De Synthèse
Iodotyrosyl-prolyl-arginyl chloromethyl ketone is synthesized by reacting N-tosyl-L-phenylalanine chloromethyl ketone (Iodotyrosyl-prolyl-arginyl chloromethyl ketone) with iodine in the presence of a base. The resulting product is purified by chromatography and recrystallization. The synthesis of Iodotyrosyl-prolyl-arginyl chloromethyl ketone is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Iodotyrosyl-prolyl-arginyl chloromethyl ketone has been used in a wide range of scientific research applications. It is commonly used to inhibit serine proteases in biological samples, which allows researchers to study the role of these proteases in various biological processes. Iodotyrosyl-prolyl-arginyl chloromethyl ketone has been used in the study of blood coagulation, inflammation, and apoptosis. It has also been used to study the role of proteases in cancer and other diseases.
Propriétés
Numéro CAS |
126251-21-6 |
|---|---|
Nom du produit |
Iodotyrosyl-prolyl-arginyl chloromethyl ketone |
Formule moléculaire |
C21H30ClIN6O4 |
Poids moléculaire |
596.9 g/mol |
Nom IUPAC |
1-[2-amino-3-(4-hydroxy-3-(131I)iodanylphenyl)propanoyl]-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H30ClIN6O4/c22-11-18(31)15(3-1-7-27-21(25)26)28-19(32)16-4-2-8-29(16)20(33)14(24)10-12-5-6-17(30)13(23)9-12/h5-6,9,14-16,30H,1-4,7-8,10-11,24H2,(H,28,32)(H4,25,26,27)/i23+4 |
Clé InChI |
DRUDCIXYRLXCIP-AWUWEVMDSA-N |
SMILES isomérique |
C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)[131I])N)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)I)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)I)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
Synonymes |
(123)I-tyrosylprolylarginyl chloromethyl ketone 123I-YPACK iodotyrosyl-prolyl-arginyl chloromethyl ketone iodotyrosyl-prolyl-arginyl chloromethyl ketone, I123-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



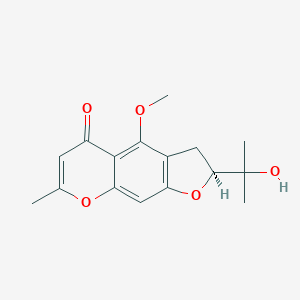
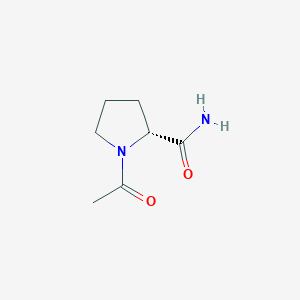
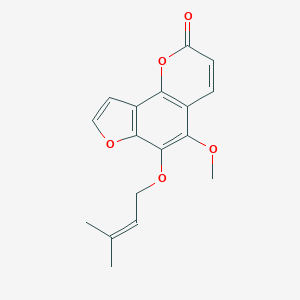
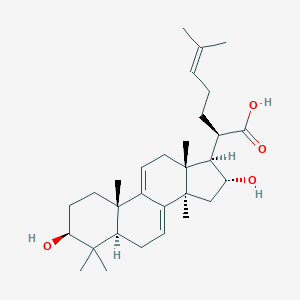
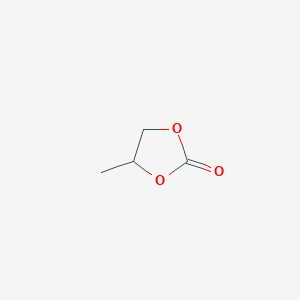
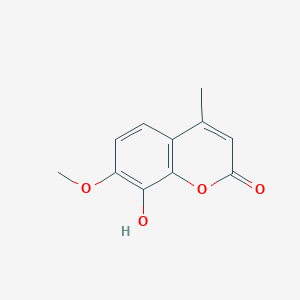
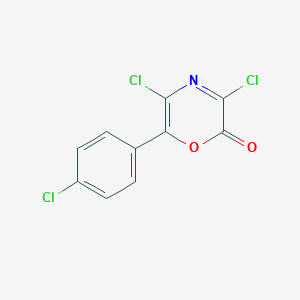
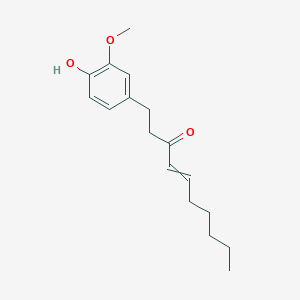
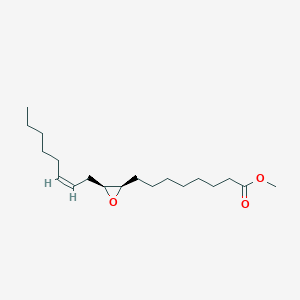
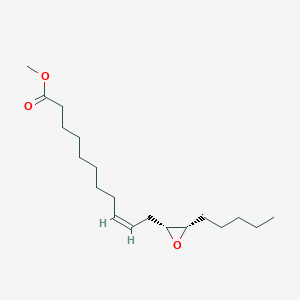
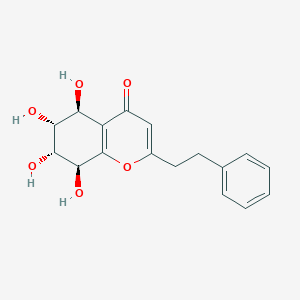
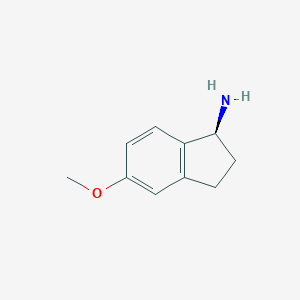
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)
